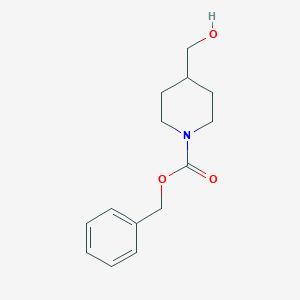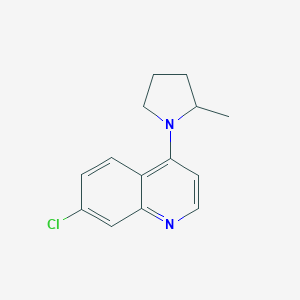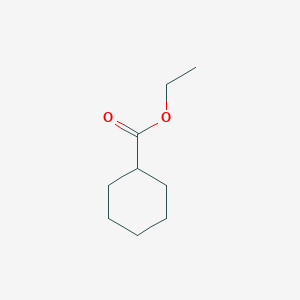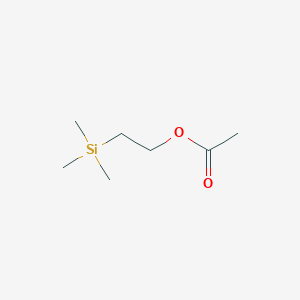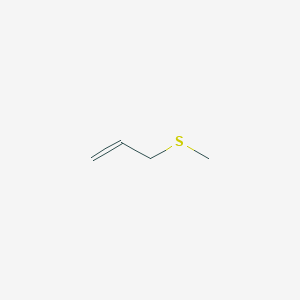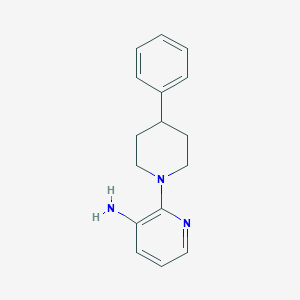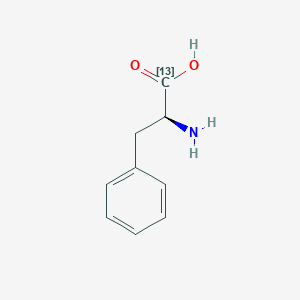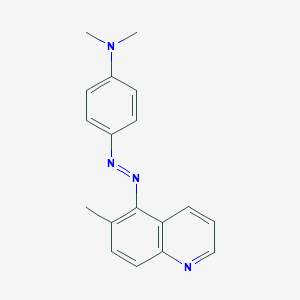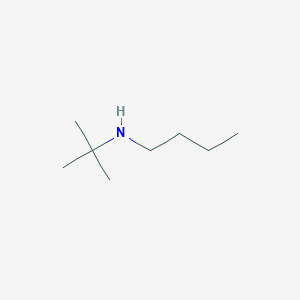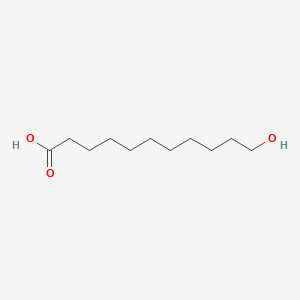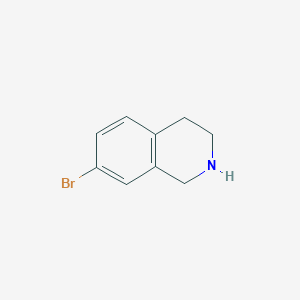
7-Bromo-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds. The presence of a bromine atom on the tetrahydroisoquinoline core can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. A rapid synthesis method for a hydroxy derivative, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was developed using a Pictet-Spengler reaction followed by catalytic dehalogenation, achieving high optical purity of the desired compound . Another study reported the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, where compounds were semi-synthesized using a brominated tyrosine derivative as the starting material . A short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines was also described, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Additionally, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was achieved via lithiation of Schiff's bases, formylation, and reductive amination in a one-pot process .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom, which can influence the electronic distribution and steric hindrance within the molecule. In the case of 7-bromoquinolin-8-ol, the structure analysis revealed that bromination occurred at the 7-position, and the compound exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, affecting the packing of molecules in the solid state .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in nucleophilic aromatic substitution reactions. The studies provided do not detail specific chemical reactions involving 7-Bromo-1,2,3,4-tetrahydroisoquinoline, but the general reactivity of brominated aromatic compounds suggests potential for diverse transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly detailed in the provided papers. However, the introduction of a bromine atom typically increases the molecular weight and alters the compound's polarity, boiling point, and solubility compared to its non-brominated counterpart. The presence of bromine can also affect the compound's spectroscopic properties, such as UV-Vis and NMR spectra, due to changes in electronic structure .
Applications De Recherche Scientifique
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C9H10BrN and a molecular weight of 212.09 . It’s a solid substance and is insoluble in water . This compound is used as a pharmaceutical intermediate , which means it’s a substance produced during the synthesis of an active pharmaceutical ingredient that becomes a part of the final pharmaceutical product.
In terms of safety, it’s classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . It’s also incompatible with oxidizing agents .
In the field of medicinal chemistry, 1,2,3,4-tetrahydroisoquinolines (THIQ), the class of compounds to which 7-Bromo-1,2,3,4-tetrahydroisoquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
1,2,3,4-Tetrahydroisoquinolines (THIQ), the class of compounds to which 7-Bromo-1,2,3,4-tetrahydroisoquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
Moreover, there are various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions, particularly those involving the isomerization of the iminium intermediate (exo/endo isomerization), have been highlighted in the period of 2013–2019 .
1,2,3,4-Tetrahydroisoquinolines (THIQ), the class of compounds to which 7-Bromo-1,2,3,4-tetrahydroisoquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
Moreover, there are various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions, particularly those involving the isomerization of the iminium intermediate (exo/endo isomerization), have been highlighted in the period of 2013–2019 .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODEQFZAJVROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444089 | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
17680-55-6 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

